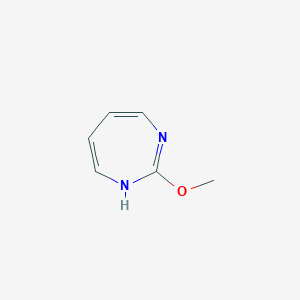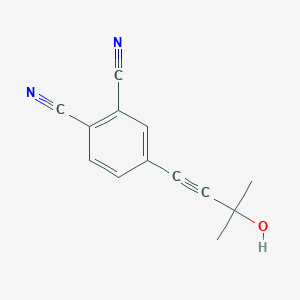
4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzene-1,2-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzene-1,2-dicarbonitrile is an organic compound with the molecular formula C12H8N2O. This compound is characterized by the presence of a benzene ring substituted with a hydroxy-methylbutynyl group and two cyano groups. It is a versatile compound used in various fields of scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzene-1,2-dicarbonitrile typically involves the reaction of 4-bromo-1,2-dicyanobenzene with 3-hydroxy-3-methylbut-1-yne in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening and automation can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzene-1,2-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The cyano groups can be reduced to amines using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
Oxidation: 4-(3-Oxo-3-methylbut-1-yn-1-yl)benzene-1,2-dicarbonitrile.
Reduction: 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzene-1,2-diamine.
Substitution: 4-(3-Alkoxy-3-methylbut-1-yn-1-yl)benzene-1,2-dicarbonitrile.
科学研究应用
4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzene-1,2-dicarbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用机制
The mechanism of action of 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzene-1,2-dicarbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy-methylbutynyl group can form hydrogen bonds with active sites of enzymes, modulating their activity. The cyano groups can participate in π-π interactions with aromatic residues in proteins, influencing their conformation and function.
相似化合物的比较
Similar Compounds
- 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid
- Methyl 4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoate
- 4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid
Uniqueness
4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzene-1,2-dicarbonitrile is unique due to the presence of both hydroxy-methylbutynyl and dicarbonitrile groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for various applications.
属性
CAS 编号 |
193270-07-4 |
|---|---|
分子式 |
C13H10N2O |
分子量 |
210.23 g/mol |
IUPAC 名称 |
4-(3-hydroxy-3-methylbut-1-ynyl)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C13H10N2O/c1-13(2,16)6-5-10-3-4-11(8-14)12(7-10)9-15/h3-4,7,16H,1-2H3 |
InChI 键 |
JYPVCEFYCVNNJJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C#CC1=CC(=C(C=C1)C#N)C#N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


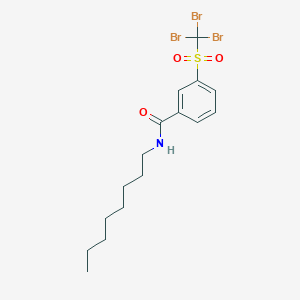
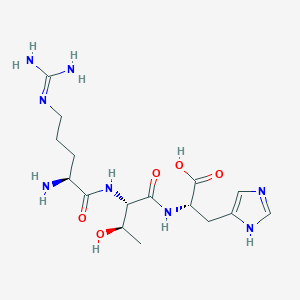
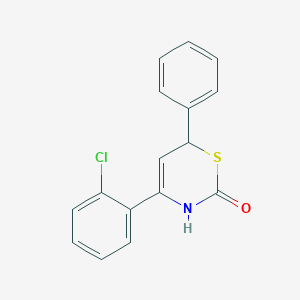
![5-Methoxy-4-[2-(morpholin-4-yl)ethoxy]-2-nitrobenzaldehyde](/img/structure/B12570934.png)
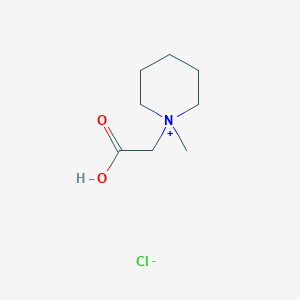

![2-[3-(2-Methylpropyl)phenyl]-1H-indene-1,3(2H)-dione](/img/structure/B12570946.png)
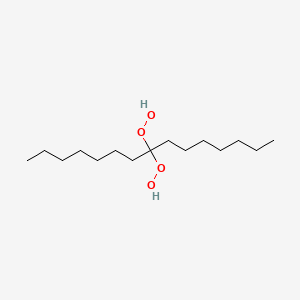
![6-(2-Nitrophenyl)-3-(4-nitrophenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12570964.png)
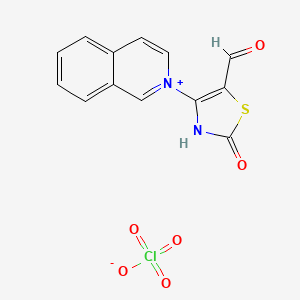
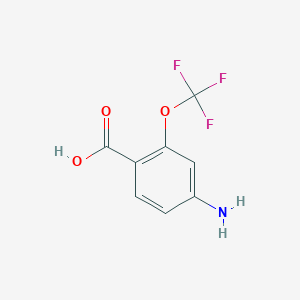
![1-[3-Methoxy-4-(5-oxazolyl)phenyl]-2-cyano-3-(3-pyridyl)guanidine](/img/structure/B12570992.png)

